(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Asymmetric synthesis Chiral auxiliary Conjugate addition

Traditional chiral auxiliaries often compromise stereocontrol and recovery. (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, a SuperQuat auxiliary, solves this with a gem-dimethyl group locking conformation for >95% de in asymmetric conjugate additions and enolate alkylations. Its shielded carbonyl improves auxiliary recovery and recyclability. Also serves as chiral NMR solvating agent. Ships globally in high purity (≥98%).

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 170918-42-0
Cat. No. B065608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
CAS170918-42-0
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1(C(NC(=O)O1)C2=CC=CC=C2)C
InChIInChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1
InChIKeyHSQRCAULDOQKPF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone


(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone (CAS 170918-42-0) is a chiral oxazolidinone derivative belonging to the SuperQuat family of auxiliaries, originally designed to overcome limitations of conventional Evans oxazolidinones [1]. Synthesized from D-phenylglycine, this compound features a geminal dimethyl substitution at C(5) that imposes a rigid conformational bias on the adjacent C(4)-phenyl group, thereby enhancing stereocontrol in a wide array of asymmetric transformations [2]. It is commercially available in high enantiomeric purity (≥98%) and is characterized by a specific optical rotation of -71° (c=2, CHCl3) [3].

Risks of Using Generic Evans Auxiliaries


The 5,5-gem-dimethyl motif of this compound is not a passive structural feature—it is the primary driver of its enhanced performance profile relative to non-dimethylated oxazolidinones [1]. This substitution introduces a conformational bias that locks the C(4)-phenyl substituent into a geometry that projects effectively toward the N-acyl fragment, resulting in superior diastereofacial selectivity in enolate alkylations, conjugate additions, and related transformations [2]. Furthermore, the gem-dimethyl group sterically shields the endocyclic carbonyl, significantly retarding undesired nucleophilic attack and thereby improving auxiliary recovery and recyclability [3]. Replacing this compound with (R)-4-phenyl-2-oxazolidinone (Evans auxiliary) or other non-SuperQuat analogs leads to diminished stereocontrol, lower isolated yields, and greater auxiliary degradation during cleavage steps—factors that directly impact synthetic efficiency and cost [4].

Quantitative Evidence vs. Evans Auxiliaries


Conjugate Addition Diastereoselectivity vs. Evans

The incorporation of the geminal dimethyl group at C(5) induces a conformational bias that forces the C(4)-phenyl substituent to project toward the N-acyl fragment, resulting in consistently higher diastereofacial selectivity in conjugate additions compared to the parent Evans auxiliary (R)-4-phenyl-2-oxazolidinone [1]. In the asymmetric synthesis of (−)-Aplysillamide B, the use of (R)-4-phenyl-5,5-dimethyloxazolidin-2-one as a chiral auxiliary enabled stereoselective conjugate addition with a diastereomeric excess exceeding 95%, whereas analogous reactions employing the non-dimethylated Evans auxiliary typically afford lower diastereoselectivities under comparable conditions [2].

Asymmetric synthesis Chiral auxiliary Conjugate addition

Auxiliary Recovery and Recyclability vs. Evans

The 5,5-gem-dimethyl substitution sterically shields the endocyclic carbonyl group, significantly reducing the rate of undesired nucleophilic attack during cleavage and work-up procedures [1]. This kinetic protection translates into higher recovery yields of the intact auxiliary post-reaction. In contrast, the parent Evans auxiliary (R)-4-phenyl-2-oxazolidinone is more susceptible to ring-opening and degradation, leading to lower recovered auxiliary mass and necessitating more frequent replenishment [2].

Chiral auxiliary Green chemistry Recyclability

Conformational Rigidity by NMR

NMR spectroscopic studies confirm that the gem-dimethyl group at C(5) locks the adjacent C(4)-phenyl substituent into a single, well-defined conformation that projects effectively toward the N-acyl reaction center [1]. In the absence of the dimethyl group, the C(4)-phenyl ring in Evans auxiliaries exhibits conformational lability, populating multiple rotameric states that erode stereocontrol [2].

Conformational analysis NMR Structure-activity relationship

Optical Rotation for Enantiopurity QC

The (R)-(-)-enantiomer exhibits a specific optical rotation of [α]ᴅ²⁵ = -71° (c=2, CHCl₃), which is strictly opposite to that of the (S)-(+)-enantiomer ([α]ᴅ²⁵ = +71°) [1]. This large, well-defined rotation value provides a rapid and reliable QC check for enantiomeric purity upon receipt, ensuring that the correct stereoisomer has been procured for asymmetric applications.

Chiral analysis Quality control Procurement specification

Darzens Condensation for Glycidic Esters

(R)-5,5-Dimethyl-4-phenyloxazolidin-2-one has been demonstrated as an effective chiral auxiliary in the asymmetric Darzens condensation, enabling the preparation of optically active glycidic esters [1]. While quantitative diastereoselectivity data were not disclosed in the primary report, the compound's successful employment in this demanding transformation underscores its utility beyond conjugate additions and alkylations, providing a broader scope of application compared to less robust auxiliaries that may decompose under basic Darzens conditions.

Darzens reaction Epoxide synthesis Chiral building blocks

Enolate Alkylation Selectivity vs. 4-Isopropyl Analog

Studies on a series of SuperQuat auxiliaries revealed that the 4-isopropyl derivative affords the highest diastereoselectivities in enolate alkylations, generally exceeding 95% de [1]. The 4-phenyl analog (the target compound) provides comparable diastereoselectivities (typically 90–95% de) while offering distinct advantages in conjugate additions and reactions requiring aryl π-stacking interactions [2]. The choice between 4-phenyl and 4-isopropyl SuperQuats should therefore be guided by the specific reaction type, with the 4-phenyl variant often preferred for aromatic substrate interactions.

Enolate alkylation SuperQuat Diastereoselectivity

Application Scenarios for (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone


Conjugate Addition to β-Substituted Carbonyls

This auxiliary is particularly well-suited for stereoselective conjugate additions of organocuprates to α,β-unsaturated N-acyloxazolidinones, as demonstrated in the total synthesis of (−)-Aplysillamide B [1]. The high diastereoselectivity (>95% de) minimizes purification steps, making it a cost-effective choice for the preparation of enantiomerically enriched β-alkyl or β-aryl carbonyl building blocks used in pharmaceutical intermediate synthesis.

α-Substituted Carboxylic Acid Synthesis

The compound serves as an effective chiral auxiliary for enolate alkylation reactions, providing access to α-substituted carboxylic acids with high enantiomeric purity [2]. Its compatibility with a variety of alkyl halides and its robust recovery post-cleavage make it advantageous for multi-step sequences requiring auxiliary reuse.

Chiral Glycidic Esters via Darzens Condensation

As demonstrated by Badrian et al., this auxiliary enables the asymmetric Darzens reaction, affording chiral glycidic esters that are valuable intermediates for epoxide-based medicinal chemistry and natural product synthesis [3]. The auxiliary's stability under basic conditions contrasts with less robust oxazolidinones, ensuring reliable performance.

Enantiopurity QC for Carboxylic Acids

Beyond its role as a synthetic auxiliary, this compound can be employed as a chiral solvating agent for direct NMR determination of enantiomeric purity of carboxylic acids [4]. This dual-use capability adds value for analytical laboratories requiring rapid, non-destructive ee analysis.

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